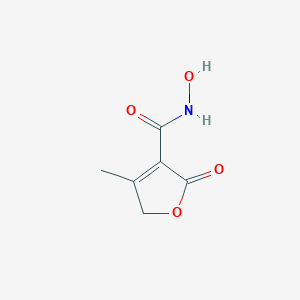

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-3-2-11-6(9)4(3)5(8)7-10/h10H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETLXGJTBKDQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556520 | |

| Record name | N-Hydroxy-4-methyl-2-oxo-2,5-dihydrofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112521-21-8 | |

| Record name | N-Hydroxy-4-methyl-2-oxo-2,5-dihydrofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a furan derivative with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that the compound may act as a biochemical probe or inhibitor in enzymatic studies related to inflammation. Its ability to interact with specific molecular targets suggests it could lead to significant biological effects.

- Anticancer Properties : Preliminary studies have shown that this compound exhibits anticancer activity by inhibiting specific pathways involved in tumor growth. Further exploration into its mechanisms of action is ongoing.

- Enzyme Interaction Studies : The compound's binding affinity to various enzymes and receptors is crucial for understanding its mechanism of action. These studies help elucidate potential therapeutic targets, advancing its application in drug development.

Case Study 1: Anti-inflammatory Research

A study conducted on the anti-inflammatory properties of this compound demonstrated its efficacy in reducing inflammation markers in vitro. The compound was tested against various inflammatory mediators, showing promise as a potential therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, this compound was evaluated for its effects on cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer drug candidate.

Wirkmechanismus

The mechanism of action of N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide: shares structural similarities with other furan derivatives.

N-Hydroxy-2-methyl-5-oxo-2H-furan-4-carboxamide: A similar compound with a different substitution pattern.

N-Hydroxy-3-ethyl-5-oxo-2H-furan-4-carboxamide: Another related compound with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydroxy group, which may confer distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring structure with a carboxamide group and a hydroxyl substitution. The molecular formula is , and it exhibits properties typical of compounds with both hydrophilic and lipophilic characteristics, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |

| Staphylococcus aureus | 0.010 mg/mL | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.025 mg/mL | 0.050 mg/mL |

The compound's activity was notably superior to traditional antibiotics like ampicillin and streptomycin, demonstrating its potential as a new antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial capabilities, this compound has shown promise in anticancer research. Studies have indicated that the compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical cancer) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung cancer) | 10.0 | Inhibition of proliferation |

The observed IC50 values suggest that this compound is effective at relatively low concentrations, indicating its potential for further development as an anticancer therapeutic .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets within cells. For antimicrobial activity, it is hypothesized that the compound inhibits essential bacterial enzymes, disrupting cell wall synthesis or metabolic pathways. In cancer cells, it appears to modulate signaling pathways related to cell proliferation and survival, leading to enhanced apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antibacterial Efficacy : A recent study demonstrated that this compound significantly reduced bacterial load in infected animal models compared to controls treated with standard antibiotics .

- Anticancer Efficacy in Vivo : Another study involved administering the compound to mice bearing tumors derived from human cancer cell lines, resulting in a marked reduction in tumor size and improved survival rates compared to untreated controls .

Q & A

Q. What safety protocols should be followed when handling N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure respiratory protection (e.g., P95 masks) if aerosol formation is possible .

- Ventilation: Conduct experiments in fume hoods to minimize inhalation exposure.

- Emergency Measures: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

- Storage: Store in airtight containers away from ignition sources.

GHS Hazard Classification Table (Analogous Compound):

| Hazard Category | Signal Word | H-Code | Precautionary Measures |

|---|---|---|---|

| Acute Toxicity (Oral) | Warning | H302 | Avoid ingestion |

| Skin Irritation | Warning | H315 | Use chemical-resistant gloves |

| Eye Irritation | Warning | H319 | Wear safety goggles |

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer:

- Step 1: Start with a furan-4-carboxylic acid derivative. Introduce the hydroxy group via hydroxylamine hydrochloride under basic conditions (pH 8–10, 0–5°C) .

- Step 2: Methylate the 3-position using methyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C for 6 hours.

- Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR: Confirm hydroxyl (3200–3400 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and furan ring (1600 cm⁻¹) stretches .

- NMR:

- ¹H NMR: Look for furan protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm).

- ¹³C NMR: Identify carbonyl carbons (δ 165–175 ppm) and quaternary furan carbons (δ 110–120 ppm) .

- Mass Spectrometry: ESI-MS in positive mode to observe [M+H]⁺ peaks and fragmentation patterns.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation of a saturated acetone solution at 4°C to obtain high-quality crystals.

- Data Collection: Collect data at 296 K with Mo-Kα radiation (λ = 0.71073 Å). Ensure completeness > 95% .

- Refinement: Use SHELXL-2018 for least-squares refinement. Key parameters:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.21 Å, b=10.54 Å, c=12.73 Å |

| Final R-factor | 0.042 |

Q. How to address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

- Dynamic Effects: Account for tautomerism or conformational flexibility using variable-temperature NMR .

- Crystallographic Validation: Resolve ambiguities by overlaying SC-XRD-derived structures with DFT-optimized geometries .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies using Gaussian09 at the M06-2X/def2-TZVP level. Lower LUMO energy (< -1.5 eV) indicates higher electrophilicity .

- Molecular Electrostatic Potential (MEP): Map charge distribution to identify reactive sites (e.g., carbonyl carbon).

Example Results (Analogous Compound):

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.3 |

| Band Gap | 5.5 |

Q. How to optimize purification methods for high-yield isolation?

Methodological Answer:

- Solvent Screening: Test polar (ethanol, acetonitrile) and non-polar (hexane) mixtures for recrystallization.

- Chromatography: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) for challenging separations.

- Yield Optimization: Adjust temperature (-20°C for slow crystallization) and anti-solvent ratios (e.g., 3:1 hexane:EtOAc) .

Q. What strategies mitigate thermal degradation during synthesis?

Methodological Answer:

- Temperature Control: Use microwave-assisted synthesis (100°C, 30 min) to reduce exposure to high heat .

- Protecting Groups: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride during exothermic steps.

- Stability Testing: Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for similar compounds) .

Q. How to analyze hydrogen-bonding networks in crystalline forms?

Methodological Answer:

- X-ray Topology: Use Mercury software to visualize intermolecular interactions (e.g., O–H···O bonds).

- Geometric Parameters: Measure donor-acceptor distances (2.6–3.0 Å) and angles (150–180°) .

Example Table (Analogous Crystal):

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O (Hydroxy to carbonyl) | 2.74 | 162 |

| N–H···O (Amide to furan) | 2.89 | 155 |

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Use positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability (MTT assay).

- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s test) to compare IC₅₀ values across studies.

- Mechanistic Studies: Perform molecular docking (AutoDock Vina) to validate target binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.